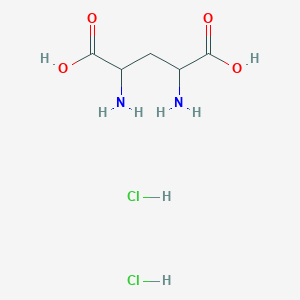

(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Descripción

Propiedades

IUPAC Name |

2,4-diaminopentanedioic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLOTWYWLLNSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Promise of a Unique Stereoisomer

(2R,4S)-2,4-Diaminopentanedioic acid, also known as (2R,4S)-2,4-diaminoglutaric acid, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential as a modulator of key biological pathways. As with many biologically active molecules, the specific three-dimensional arrangement of its atoms—its stereochemistry—is paramount to its function. This guide provides a comprehensive technical overview of the (2R,4S) diastereomer, presented as its stable dihydrochloride salt. We will delve into its chemical architecture, physicochemical properties, and explore its emerging role as an enzyme inhibitor, particularly in the context of cancer research. The critical influence of stereochemistry on biological activity will be a recurring theme, underscoring the importance of stereoselective synthesis and characterization in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The fundamental structure of 2,4-diaminopentanedioic acid comprises a five-carbon dicarboxylic acid backbone with amino groups at the C2 (α) and C4 (γ) positions. The designation (2R,4S) specifies the absolute configuration at the two chiral centers, C2 and C4. This particular arrangement of substituents in space dictates its unique three-dimensional shape, which is critical for its interaction with biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a crucial attribute for experimental and pharmaceutical applications.

Caption: 2D representation of (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Physicochemical Properties of the Free Amino Acid ((2S,4R)-2,4-Diaminopentanedioic Acid):

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₄ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| IUPAC Name | (2S,4R)-2,4-diaminopentanedioic acid | [1] |

| CAS Number | Not available for this specific stereoisomer's free form | |

| Topological Polar Surface Area | 127 Ų | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

Stereoselective Synthesis and Characterization

The synthesis of stereochemically pure (2R,4S)-2,4-diaminopentanedioic acid is a significant challenge due to the presence of two chiral centers. Control over the stereochemistry at both the C2 and C4 positions is essential to produce the desired diastereomer. While a specific, detailed protocol for the (2R,4S) isomer is not widely published, general strategies for the stereoselective synthesis of related diamino acids can be adapted. These methods often employ chiral auxiliaries or stereoselective reactions to establish the correct stereocenters.

Conceptual Synthetic Workflow:

A plausible synthetic route would involve the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry. For instance, a strategy could begin with a protected glutamic acid derivative, where the stereochemistry at C2 is already established. Subsequent stereoselective introduction of the amino group at C4 would be the critical step.

Caption: Conceptual workflow for the stereoselective synthesis of (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

Formation of the Dihydrochloride Salt:

Once the free amino acid is synthesized and purified, it can be converted to its dihydrochloride salt by treatment with hydrochloric acid. A typical procedure involves dissolving the free amino acid in a suitable solvent, such as methanol or ethanol, and then adding a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid or a solution of HCl in an organic solvent. The dihydrochloride salt, being less soluble, will often precipitate from the solution and can be isolated by filtration and then dried.

Characterization:

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The following analytical techniques are indispensable:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is crucial for determining the enantiomeric and diastereomeric purity of the synthesized compound.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Biological Activity and Therapeutic Potential

The biological significance of 2,4-diaminopentanedioic acid and its analogs lies in their ability to act as mimics of natural amino acids and interfere with metabolic pathways. A key area of investigation is their potential as enzyme inhibitors.

Inhibition of Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[5][6] OAT is overexpressed in several types of cancer, including hepatocellular carcinoma (HCC), where it contributes to the increased metabolic demands of tumor cells.[7][8] Therefore, the inhibition of OAT has emerged as a promising therapeutic strategy for cancer treatment.[7]

While the inhibitory activity of (2R,4S)-2,4-diaminopentanedioic acid specifically against OAT has not been extensively documented in publicly available literature, the structural similarity of diaminopentanedioic acid to ornithine suggests that it could potentially act as a competitive inhibitor. The stereochemistry of such inhibitors is known to be critical for their binding to the active site of the enzyme.[9] Further enzymatic assays are required to determine the inhibitory potency (IC₅₀ or Kᵢ values) of the (2R,4S) isomer against OAT.

Caption: Potential mechanism of action of (2R,4S)-2,4-Diaminopentanedioic Acid as an inhibitor of Ornithine Aminotransferase (OAT) in cancer cells.

Other Potential Biological Activities

Given that other diamino acids have shown a range of biological activities, it is plausible that (2R,4S)-2,4-diaminopentanedioic acid could have other therapeutic applications. For instance, analogs of glutamic acid are known to interact with glutamate receptors in the central nervous system. Further pharmacological screening of this compound is warranted to explore its full potential.

Future Directions and Conclusion

(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While its full biological profile is yet to be elucidated, its potential as a stereospecific enzyme inhibitor, particularly of ornithine aminotransferase, makes it a compelling candidate for further investigation in cancer therapy.

The development of a robust and scalable stereoselective synthesis will be a critical next step to enable more extensive biological evaluation. Detailed in vitro and in vivo studies are necessary to determine its inhibitory potency, selectivity, mechanism of action, and pharmacokinetic properties. The elucidation of its structure-activity relationship, through the synthesis and testing of related analogs, will provide valuable insights for the design of more potent and selective therapeutic agents.

This technical guide has provided a foundational understanding of the chemical structure, properties, and potential applications of (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride. It is hoped that this information will stimulate further research into this promising molecule and ultimately contribute to the development of novel therapies for diseases with high unmet medical needs.

References

-

Alonso, E., & Rubio, V. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. Biochemical Journal, 259(1), 131–138. [Link]

-

Aniento, F., García-España, A., Portolés, M., Alonso, E., & Cabo, J. R. (1988). Effects of inhibition of ornithine aminotransferase or of general aminotransferases on urea and citrulline synthesis and on the levels of acetylglutamate in isolated rat hepatocytes. Molecular and Cellular Biochemistry, 79(2), 107–112. [Link]

-

Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 13(1), 38-49. [Link]

-

Celli, F., et al. (2026). Current Insight into Human Ornithine Aminotransferase: A Review. Proteins: Structure, Function, and Bioinformatics. [Link]

-

Zigmond, E., et al. (2015). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. ACS Medicinal Chemistry Letters, 6(7), 840–844. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid. Retrieved March 28, 2026 from [Link].

-

ResearchGate. (n.d.). S2 Table. Preparation scheme and structural characteristics of 2,4-D-Glu. The purity of the synthesized compounds was confirmed. Retrieved from [Link].

-

ResearchGate. (n.d.). NMR Data of 4 (Diastereoisomers A and B). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440169, (2R,4S)-2,4-diaminopentanoic acid. Retrieved March 28, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. Retrieved March 28, 2026 from [Link].

-

Asano, Y., & Kato, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1999. [Link].

-

Slideshare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link].

Sources

- 1. (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 10441979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. Current Insight into Human Ornithine Aminotransferase: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Physicochemical Profiling and Aqueous Solubility Dynamics of CAS 88155-56-0

Executive Summary

In the landscape of non-proteinogenic amino acids, CAS 88155-56-0 —chemically identified as (2S,4R)-diaminoglutaric acid dihydrochloride—stands out as a highly versatile bifunctional building block. As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic system governed by precise thermodynamic rules. This whitepaper systematically deconstructs the molecular weight, structural causality, and aqueous solubility profile of CAS 88155-56-0, providing researchers with self-validating methodologies to ensure absolute data integrity in their downstream applications.

Molecular Architecture and Structural Causality

The exact molecular weight of CAS 88155-56-0 is 235.066 g/mol , derived from its molecular formula C5H12Cl2N2O4 (or C5H10N2O4 · 2HCl) (1)[1].

A critical question arises: Why is this compound predominantly synthesized and utilized as a dihydrochloride salt rather than a free base?

The causality lies in solid-state thermodynamics. Free diaminodicarboxylic acids naturally crystallize into dense zwitterionic networks. These networks possess exceptionally high lattice energies due to extensive intermolecular hydrogen bonding and electrostatic interactions between the −NH3+ and −COO− groups, rendering the free base sparingly soluble in water. By reacting the amino acid with concentrated hydrochloric acid, both primary amine groups are fully protonated, yielding the dihydrochloride salt (2)[2]. The introduction of bulky chloride counterions disrupts the tight zwitterionic packing, drastically lowering the lattice energy and facilitating rapid ion-dipole interactions with water molecules upon hydration.

Table 1: Physicochemical Profile of CAS 88155-56-0

| Property | Value | Mechanistic Implication |

| Chemical Name | (2S,4R)-Diaminoglutaric acid 2HCl | Stereospecific scaffold for orthogonal peptide engineering. |

| Molecular Formula | C5H12Cl2N2O4 | Dual chloride ions dictate the salt's dissolution behavior. |

| Molecular Weight | 235.066 g/mol | Essential for precise molarity and stoichiometric calculations. |

| Physical State | Crystalline Solid | High purity suitable for analytical reference standards. |

| Solubility Character | Highly Aqueous Soluble | Driven by rapid dissociation and hydration of the protonated amines. |

Aqueous Solubility Profile: Thermodynamic Mechanisms

The aqueous solubility of CAS 88155-56-0 is exceptionally high. When introduced to an aqueous environment, the dihydrochloride salt undergoes rapid dissociation, dropping the local pH and forming a fully protonated cationic species.

Solvation dynamics and pH-dependent speciation of CAS 88155-56-0.

Self-Validating Protocol: Thermodynamic Aqueous Solubility Determination

To establish absolute trustworthiness in solubility data, empirical measurements must avoid kinetic artifacts. As a standard practice, I mandate the use of a self-validating shake-flask method coupled with Evaporative Light Scattering Detection (ELSD). Standard UV detection is inadequate here because aliphatic amino acids lack a strong UV chromophore.

Self-validating shake-flask protocol for thermodynamic solubility.

Step-by-Step Methodology & Causality

-

Isothermal Equilibration: Add an excess of CAS 88155-56-0 to 10 mL of highly purified water (18.2 MΩ·cm) in a sealed borosilicate glass vial. Agitate at 300 RPM in a thermostatic water bath at exactly 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour window ensures that the system fully transitions from initial kinetic dissolution to a true thermodynamic equilibrium, preventing the overestimation of solubility often caused by transient supersaturation.

-

-

Phase Separation via Ultracentrifugation: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 30 minutes at 25 °C.

-

Causality: We strictly avoid membrane filtration. Standard filters can adsorb highly polar solutes or leach contaminants, skewing the analytical quantification. Ultracentrifugation guarantees a pristine supernatant without introducing a high-surface-area artifact.

-

-

Quantification via HPLC-ELSD: Dilute the supernatant volumetrically and inject it into an HPLC system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column and an ELSD.

-

Causality: HILIC is chosen over reversed-phase C18 because highly polar, water-soluble salts like CAS 88155-56-0 will not retain on a hydrophobic stationary phase, leading to poor peak resolution. ELSD ensures accurate quantification regardless of the molecule's lack of UV absorbance.

-

-

Solid-State Verification (XRPD): Recover the residual solid from the centrifuge pellet, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: This is the core of the self-validating system . Amino acid hydrochlorides can undergo disproportionation in water, potentially converting back to a less soluble zwitterionic form or forming secondary microcrystals (2)[2]. XRPD confirms that the solid phase in equilibrium with the solution remains the authentic dihydrochloride salt, validating the integrity of the measured solubility value.

-

Advanced Applications Driven by Solubility

The exceptional aqueous solubility of CAS 88155-56-0 unlocks its utility across diverse, cutting-edge scientific domains:

-

Aqueous Zinc-Ion Batteries: Recent advancements leverage 2,4-diaminoglutaric acid as a highly soluble electrolyte additive. It coordinates with Zn2+ ions in the solvation sheath, lowering the nucleation potential and guiding zinc deposition along the (002) crystal plane, thereby suppressing destructive dendrite growth (3)[3]. The high aqueous solubility of the compound is critical here, allowing for a uniform, electrochemically active distribution within the aqueous electrolyte matrix.

-

Natural Deep Eutectic Solvents (NADES): The compound is utilized in the formulation of next-generation green solvents. When combined with proline, 2,4-diaminoglutaric acid forms a deep eutectic system capable of drastically enhancing the solubility of poorly water-soluble active pharmaceutical ingredients, such as rutin, by over 111% (4)[4].

-

Peptide Engineering: The rigid (2S,4R) stereochemistry provides an ideal, highly soluble scaffold for synthesizing orthogonally protected peptide mimetics and cross-linked architectures (5)[5].

References

- 88155-56-0 | (2S,4r)

- (2S,4R)

- CN116154324A - Aqueous zinc ion battery electrolyte additive, electrolyte and application thereof Source: Google Patents URL

- Source: PMC (nih.gov)

- Source: Radboud Repository (ru.nl)

Sources

- 1. 88155-56-0 | (2S,4r)-diaminoglutaric acid 2hcl | Tetrahedron [thsci.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. CN116154324A - Aqueous zinc ion battery electrolyte additive, electrolyte and application thereof - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. (2S,4R)-Diaminoglutaric acid 2HCl - 楚肽生物科技 [apeptides.com]

Synthesis pathways for (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Synthesis Pathways for (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: An In-Depth Technical Guide

Biochemical Significance & Retrosynthetic Strategy

(2R,4S)-2,4-Diaminopentanedioic acid (commonly referred to as (2R,4S)-2,4-diaminoglutaric acid) is a highly valuable non-proteinogenic α,γ-diamino dicarboxylic acid[1]. Structurally characterized by a three-carbon spacer between an alpha-amino and a gamma-amino group, it serves as a critical, conformationally constrained scaffold in the development of peptidomimetics, reverse-turn inducers, and selective neuroreceptor probes.

Because the molecule possesses two chiral centers, its de novo synthesis requires rigorous stereocontrol. Furthermore, the zwitterionic nature of the free base at physiological pH makes isolation challenging; thus, it is universally synthesized, isolated, and stored as the dihydrochloride salt (C₅H₁₂Cl₂N₂O₄) to ensure thermodynamic stability and aqueous solubility[1].

This guide details two field-proven, highly diastereoselective synthetic pathways to yield the (2R,4S) isomer:

-

The Radical Conjugate Addition utilizing Williams' oxazinone auxiliaries.

-

The Asymmetric Michael Condensation via chiral Ni(II) Schiff base complexes.

Pathway A: Radical Conjugate Addition via Williams' Glycinate Auxiliaries

Mechanistic Causality Developed by Marek M. Kabat, this pathway leverages the rigid conformational shielding of a chiral (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate auxiliary[2]. When the alpha-selenide derivative of this auxiliary is treated with a radical initiator, a carbon-centered radical is generated. The bulky phenyl rings of the morpholinone sterically block the Re face, forcing the incoming α-amidoacrylate (dehydroalanine) to approach exclusively from the Si face. This facial selectivity rigorously establishes the (2R) configuration at the alpha carbon, while the inherent stereochemistry of the acrylate derivative dictates the (4S) center[2].

Self-Validating Experimental Protocol

Step 1: Selenylation of the Auxiliary

-

Dissolve 1.0 eq of (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate in anhydrous THF at -78°C under an argon atmosphere.

-

Add 1.1 eq of Lithium bis(trimethylsilyl)amide (LHMDS) dropwise to generate the enolate. Stir for 30 minutes.

-

Introduce 1.2 eq of phenylselenyl bromide (PhSeBr).

-

In-Process Control (IPC): Quench a 50 µL micro-aliquot and analyze via TLC (Hexane/EtOAc 3:1). The complete disappearance of the starting material validates the quantitative formation of the alpha-selenide.

Step 2: Radical Addition

-

Dissolve the selenide (1.0 eq) and methyl 2-acetamidoacrylate (2.0 eq) in degassed toluene.

-

Heat the system to 80°C. Add a catalytic amount of AIBN (0.1 eq) and tributyltin hydride (Bu₃SnH, 1.5 eq) via a syringe pump over 2 hours.

-

Causality: The slow, continuous addition of Bu₃SnH maintains a low concentration of the tin radical, preventing premature reduction of the carbon radical before the intermolecular addition to the acrylate can occur.

-

IPC: ¹H NMR of the crude mixture must show the complete disappearance of the acrylate vinylic protons (δ 5.8–6.2 ppm) and the emergence of the coupled diastereomeric adduct.

Step 3: Global Deprotection & Dihydrochloride Formation

-

Subject the purified adduct to hydrogenolysis (H₂, Pd/C, 50 psi) in EtOH/AcOH to cleave the chiral auxiliary. Filter through Celite and concentrate.

-

Reflux the residue in 6M HCl for 12 hours to hydrolyze the methyl ester and acetamido groups.

-

IPC: LC-MS must confirm the exact mass of the free base (M+H = 163.1 Da).

-

Lyophilize the acidic solution directly to yield (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride as a white crystalline solid.

Caption: Mechanistic causality of stereocontrol in the radical conjugate addition pathway.

Pathway B: Asymmetric Michael Condensation via Chiral Ni(II) Complexes

Mechanistic Causality Pioneered by Belokon and Saghiyan, this alternative pathway utilizes a Ni(II) complex of a glycine Schiff base with a chiral ligand, typically (S)-BPB (benzylproline-o-aminobenzophenone)[3]. The Ni(II) ion locks the glycine enolate in a rigid square-planar geometry. The bulky benzyl group of the (S)-BPB ligand sterically shields one face of the complex. Under basic conditions, the enolate undergoes a Michael addition to a dehydroalanine derivative. The stereochemical induction is profound, yielding the (2R,4S) stereocenter with >95% diastereomeric excess (de)[3].

Self-Validating Experimental Protocol

Step 1: Michael Addition

-

Suspend the Ni(II)-(S)-BPB-Glycine complex (1.0 eq) and N-Boc-dehydroalanine methyl ester (1.2 eq) in a biphasic mixture of CH₂Cl₂ and 30% aqueous NaOH.

-

Add 0.1 eq of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Stir vigorously at room temperature for 24 hours.

-

IPC: Monitor the organic phase by HPLC. The reaction is validated as complete when the distinct red Ni(II) complex peak shifts entirely to the retention time of the Michael adduct.

Step 2: Disassembly and Ligand Recovery

-

Isolate the organic layer, concentrate, and dissolve the residue in MeOH.

-

Add 2M aqueous HCl and heat to 60°C for 2 hours.

-

Causality: The acidic conditions break the Schiff base, releasing the target amino acid into the aqueous phase while the (S)-BPB ligand remains highly lipophilic, allowing it to be extracted with CHCl₃ and recycled for future syntheses.

Step 3: Salt Formation & Purification

-

Pass the aqueous phase through a Dowex-50 (H⁺ form) cation exchange resin. Wash extensively with deionized water to remove residual Ni(II) salts.

-

Elute the amino acid with 5% aqueous NH₄OH. Concentrate the eluate to dryness.

-

Resuspend the free base in minimal water, add an excess of 1M HCl (at least 2.5 eq), and lyophilize.

-

Validation: Elemental analysis must confirm a Chlorine content of ~30.1%, verifying the exact dihydrochloride stoichiometry. ¹H NMR in D₂O must show the characteristic alpha and gamma protons without residual ligand signals.

Caption: Step-by-step experimental workflow and validation for Pathway B.

Quantitative Pathway Comparison

To assist process chemists in selecting the optimal route based on laboratory capabilities and scale requirements, the quantitative metrics of both pathways are summarized below:

| Metric | Pathway A: Williams' Auxiliary | Pathway B: Ni(II) Complex |

| Key Intermediate | Morpholinone alpha-selenide | Ni(II)-(S)-BPB-Glycine enolate |

| Stereocontrol Mechanism | Steric shielding by phenyl rings | Square-planar geometry + Benzyl shielding |

| Overall Yield (Isolated) | 45 - 52% | 65 - 72% |

| Diastereomeric Excess (de) | > 92% | > 95% |

| Step Count (from auxiliary) | 3 Steps | 3 Steps |

| Scalability | Moderate (Requires toxic Bu₃SnH/Se) | High (Biphasic, recyclable chiral ligand) |

| Primary IPC Method | ¹H NMR (Vinylic proton tracking) | HPLC (Complex retention time shift) |

References

-

Kabat, M. M. (2001). "Radical reaction of Williams' glycinate auxiliaries with α-amidoacrylates: synthesis of orthogonally functionalized (2R,4R)- and (2R,4S)-diaminoglutamic acids." Tetrahedron Letters, 42(42), 7521-7524.

-

Saghiyan, A. S., et al. (2006). "Asymmetric synthesis of all possible stereoisomers of 4-aminoglutamic acid via michael condensation of chiral Ni(II) complexes of glycine and dehydroalanine." Synthetic Communications, 36(24), 3667-3677.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid". PubChem.

Sources

Biochemical Targets and Mechanistic Applications of 2,4-Diaminoglutaric Acid Dihydrochloride

Executive Summary

2,4-Diaminoglutaric acid dihydrochloride (2,4-DAG·2HCl) is a highly versatile unnatural α-amino acid (UAA) characterized by its diamino dicarboxylic acid backbone. As a lower homologue of 2,6-diaminopimelic acid (DAP) and a structural derivative of glutamic acid, 2,4-DAG serves as a critical chimeric scaffold in peptide chemistry[1]. Beyond its utility in stabilizing three-dimensional peptide architectures, its precise isosteric properties allow it to act as a potent enzymatic probe and inhibitor. This whitepaper dissects the core biochemical targets of 2,4-DAG, elucidates its mechanism of action across bacterial and mammalian pathways, and provides field-proven methodologies for its application in advanced biochemical research.

Structural Rationale and Chemical Identity

The biochemical utility of 2,4-DAG is rooted in its stereochemical diversity—existing in meso, (2S,4S), and (2R,4R) configurations—and its functional group density. Featuring two chiral centers, two amino groups, and two carboxylic acids, it acts as a chimeric molecule that combines the steric and conformational properties of α-alkyl-substituted serine and native diaminoglutaric acid[1].

When formulated as a dihydrochloride salt, the molecule exhibits enhanced aqueous solubility, making it ideal for physiological assays and as a stable precursor for generating libraries of enantiomerically pure UAAs[1]. Its structural mimicry allows it to competitively bind to active sites intended for longer-chain homologues (like DAP) or mono-amino dicarboxylic acids (like glutamate).

Core Biochemical Targets

The Lysine Biosynthetic Pathway (Antibacterial Targeting)

The diaminopimelate (DAP)/lysine biosynthetic pathway is a highly validated target for novel antibacterial agents because it is essential for bacterial peptidoglycan cell wall assembly but entirely absent in mammals.

-

Target Enzyme: Dihydrodipicolinate synthase (DHDPS).

-

Mechanism of Action: DHDPS catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate. 2,4-DAG acts as a competitive inhibitor of this pathway[2]. By mimicking the spatial arrangement of the native dicarboxylic acid substrates and intermediates, 2,4-DAG occupies the active site. However, its truncated carbon chain prevents the completion of the catalytic cycle, effectively starving the bacteria of meso-DAP and lysine, leading to cell wall disruption and osmotic lysis.

Bacterial lysine biosynthesis pathway targeted by 2,4-DAG dihydrochloride.

Glutamate Mimicry and Transaminase Modulation

Because 2,4-DAG shares the pentanedioic acid backbone of glutamic acid but possesses an additional amino group at the C4 position, it interacts with glutamate-dependent enzymatic systems.

-

Target Enzyme: 4-aminobutyrate-2-oxoglutarate transaminase (GABA transaminase, EC 2.6.1.19).

-

Mechanism of Action: In the reverse transamination reaction, L-2,4-diaminoglutarate acts as an analogue but cannot successfully replace L-glutamate[3]. The presence of the second amino group sterically hinders the formation of the requisite Schiff base intermediate with the pyridoxal phosphate (PLP) cofactor, rendering it a dead-end complex or a competitive modulator that stalls the transamination cascade.

Stereochemical Probing of Lanthipeptides

Lanthipeptides (e.g., nisin, labyrinthopeptins) are ribosomally synthesized antimicrobial peptides containing complex thioether cross-links, such as lanthionine and labionin[4]. Determining the absolute stereochemistry of these nodes is notoriously difficult due to their polycyclic nature.

-

Application: 2,4-DAG derivatives are the direct downstream products of lanthipeptide desulfurization. When labionin-containing peptides are treated with a highly specific desulfurization protocol, the thioether bonds are cleaved to yield α-methyl-2,4-diaminoglutaric acid[4]. By comparing these cleavage products against synthetic enantiopure 2,4-DAG standards using GC-MS, researchers can unambiguously assign the stereochemistry of the parent antibiotic[5].

Desulfurization workflow converting lanthipeptides into 2,4-DAG for stereochemical analysis.

Quantitative Target Summary

To facilitate rapid comparison for drug design and assay development, the biochemical interactions of 2,4-DAG are summarized below:

| Target Enzyme / System | Classification | Role of 2,4-DAG | Structural Rationale |

| DHDPS (Bacterial) | Lyase (EC 4.3.3.7) | Competitive Inhibitor | Lower homologue of DAP; binds active site but prevents pyruvate condensation[2]. |

| GABA Transaminase | Transferase (EC 2.6.1.19) | Dead-end Substrate / Modulator | Glutamate mimic; C4-amino group prevents productive PLP-Schiff base formation[3]. |

| Labionin / Lanthionine | Thioether Cross-link | Analytical Target / Cleavage Product | Retains native α-carbon stereocenters post-desulfurization for GC-MS mapping[4],[5]. |

| Peptide Architectures | Synthetic Scaffold | Conformational Stabilizer | Chimeric nature combines steric bulk of α-alkyl-Ser with DAG, locking 3D folding[1]. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and internal controls to verify the assay's success.

Protocol A: DHDPS Inhibition Kinetic Assay

Objective: Determine the inhibitory constant ( Ki ) of 2,4-DAG·2HCl against bacterial DHDPS. Causality: DHDPS activity is measured via a coupled continuous spectrophotometric assay using dihydrodipicolinate reductase (DHDPR). The oxidation of NADH to NAD+ is monitored at 340 nm, providing a real-time readout of DHDPS activity.

-

Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 7.5, 1 mM pyruvate). Prepare a dilution series of 2,4-DAG·2HCl (0.1 μM to 10 mM) in the assay buffer.

-

Coupled System Assembly: To a UV-transparent microplate, add assay buffer, 0.2 mM NADH, and an excess of coupling enzyme (DHDPR, 5 U/mL). Causality: Excess DHDPR ensures that DHDPS remains the rate-limiting step.

-

Inhibitor Incubation: Add purified DHDPS (10 nM) and the 2,4-DAG·2HCl dilutions. Incubate for 10 minutes at 25°C to allow equilibrium binding.

-

Reaction Initiation: Initiate the reaction by adding L-aspartate-β-semialdehyde (ASA) at varying concentrations (spanning 0.2×Km to 5×Km ).

-

Data Acquisition: Monitor absorbance at 340 nm for 5 minutes. Calculate initial velocities ( v0 ).

-

System Validation & Controls:

-

Positive Control: Run the assay without 2,4-DAG to establish the uninhibited Vmax and Km .

-

Negative Control: Omit ASA to ensure NADH is not being oxidized by background contaminants.

-

Validation: The Ki is validated only if the Lineweaver-Burk plots intersect on the y-axis, confirming pure competitive inhibition.

-

Protocol B: Lanthipeptide Desulfurization to 2,4-DAG for Stereochemical Mapping

Objective: Cleave labionin thioether bonds to yield 2,4-DAG derivatives without inducing epimerization at the α-carbon. Causality: Traditional acid hydrolysis destroys complex thioethers or causes racemization. Using Nickel boride (generated in situ from NiCl2 and NaBH4) selectively reduces C-S bonds while preserving the chiral integrity of the carbon backbone[4].

-

Peptide Solubilization: Dissolve 1 mg of the target lanthipeptide in 500 μL of Methanol/Water (1:1 v/v).

-

Catalyst Generation: Add 10 mg of NiCl2·6H2O to the peptide solution. Slowly add 10 mg of solid NaBH4. Causality: The reaction will immediately turn black, indicating the successful in situ generation of the active Nickel boride catalyst.

-

Desulfurization: Stir the suspension at 50°C for 4 hours. The thioether bonds are catalytically hydrogenolysed, converting labionin residues into α-methyl-2,4-diaminoglutaric acid.

-

Filtration and Hydrolysis: Filter the mixture through a Celite pad to remove the Ni-catalyst. Lyophilize the filtrate, then subject it to standard 6M HCl hydrolysis (110°C, 24h) to yield free amino acids.

-

Derivatization & GC-MS: Derivatize the hydrolysate using trifluoroacetic anhydride (TFAA) and an alcohol to increase volatility. Inject into a GC-MS equipped with a chiral stationary phase.

-

System Validation & Controls:

-

Internal Standard: Spike the sample with a known concentration of synthetic, enantiopure (2S,4S)-2,4-DAG prior to derivatization.

-

Validation: The protocol is validated if the retention time and mass fragmentation pattern (m/z) of the desulfurized unknown perfectly overlay with the synthetic 2,4-DAG standard, proving no epimerization occurred during reduction[5].

-

References

- Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes Source: PMC - NIH URL

- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine Source: PMC - NIH URL

- ChemInform Abstract: Synthesis of Stereoisomers of 2,4-Diaminoglutaric and 2,5- Diaminoadipic Acids Source: ResearchGate URL

- Information on EC 2.6.1.

- Identification of the amino acid labionin and its desulfurised derivative in the type-III lantibiotic LabA2 by means of GC/MS Source: ResearchGate URL

Sources

Application Note: In Vitro Assay Protocols Utilizing (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Introduction & Mechanistic Causality

(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride—commonly referred to as 2,4-diaminoglutaric acid or DPA—is a structurally constrained, synthetic analogue of the amino acids glutamine and glutamate[1]. In highly proliferative cells and parasitic organisms, glutamine serves as a critical nitrogen donor for the biosynthesis of purines, pyrimidines, and amino sugars[2].

The primary characterized pharmacological target of DPA is Cytidine Triphosphate Synthase (CTPS) [3][4]. CTPS catalyzes the final, rate-limiting step in the de novo pyrimidine biosynthesis pathway: the ATP-dependent amination of UTP to CTP. DPA acts as a competitive inhibitor by binding directly to the glutamine amidotransferase (GAT) domain of CTPS[5]. By physically blocking this pocket, DPA prevents the transfer of the amide group from L-glutamine to UTP, thereby halting the de novo synthesis of CTP[5][6].

Depletion of intracellular CTP pools catastrophically impairs RNA and DNA synthesis, leading to cell cycle arrest. This mechanism has been extensively validated in parasitic models, demonstrating potent inhibition of cell proliferation and metacyclogenesis in Trypanosoma cruzi[2][7], and it has been identified as a druggable target in microsporidian pathogens like Enterocytozoon hepatopenaei (EHP)[3].

Visualizing the Mechanism of Action

Figure 1: Mechanistic pathway of CTP Synthase inhibition by (2R,4S)-2,4-Diaminopentanedioic acid.

Protocol 1: Biochemical CTP Synthase Inhibition Assay

Objective: To quantify the direct inhibitory potency ( IC50 and Ki ) of DPA on recombinant CTPS activity.

Causality & Assay Design:

-

Allosteric Activation: CTPS requires GTP as an allosteric activator to promote the formation of the active tetrameric state and to stimulate glutamine hydrolysis[5]. Omitting GTP will result in negligible baseline activity, rendering the assay invalid.

-

Substrate Competition: Because DPA competes with L-glutamine, the assay must be performed at or near the Km of L-glutamine to accurately determine the inhibition constant ( Ki ).

-

Self-Validating System: The assay includes a "No Enzyme" blank to account for spontaneous UTP hydrolysis and a "No Inhibitor" positive control to establish maximum velocity ( Vmax ). A Z'-factor > 0.5 must be achieved between these controls to validate the run.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 5X Assay Buffer consisting of 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, and 2 mM DTT. Note: DTT is critical to maintain the catalytic cysteine residues in the GAT domain in a reduced state.

-

Inhibitor Titration: Dissolve DPA in sterile ddH₂O to create a 10 mM stock. Prepare a 10-point serial dilution (0.1 µM to 500 µM) in 1X Assay Buffer.

-

Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine 10 µL of recombinant CTPS (final concentration 0.5 µ g/well ) with 10 µL of the DPA dilutions. Incubate at 37°C for 15 minutes to allow steady-state binding at the GAT domain.

-

Reaction Initiation: Add 30 µL of a substrate master mix to yield final well concentrations of 2 mM UTP, 2 mM ATP, 0.5 mM GTP, and 0.5 mM L-glutamine.

-

Termination: Incubate the reaction at 37°C for exactly 30 minutes. Terminate by adding 50 µL of ice-cold 0.5 M perchloric acid, followed by neutralization with KOH. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

-

HPLC Quantification: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Elute using a gradient of 0.1 M potassium phosphate buffer (pH 6.0) and methanol. Monitor UV absorbance at 280 nm. Calculate the area under the curve (AUC) for the newly formed CTP peak.

Protocol 2: In Vitro Cell Proliferation & Metacyclogenesis Assay

Objective: To evaluate the phenotypic impact of DPA on cell viability and differentiation, utilizing T. cruzi epimastigotes as a validated model for glutamine-dependent metacyclogenesis[2][7].

Causality & Assay Design:

-

Media Formulation: Standard culture media (e.g., DMEM) contain supraphysiological levels of glutamine (2-4 mM). To accurately assess DPA toxicity without overwhelming competitive displacement, cells must be cultured in a defined medium (e.g., TAU - Triatomine Artificial Urine medium) with strictly titrated L-glutamine[7].

-

Metabolic Readout: Resazurin reduction is utilized because it provides a non-destructive, continuous readout of metabolic viability, which correlates directly with the number of living, proliferating cells.

-

Self-Validating System: Include a vehicle control (ddH₂O) to establish 100% viability, and a known glutamine antagonist (e.g., 50 µM Azaserine or Acivicin) as a positive control for pathway suppression[7].

Step-by-Step Methodology:

-

Cell Preparation: Harvest T. cruzi epimastigotes in the exponential growth phase. Wash twice with PBS to remove residual medium-derived glutamine.

-

Seeding: Resuspend cells in TAU medium supplemented with a defined concentration of L-glutamine (0.5 mM). Seed at 1×106 cells/mL in a 96-well black, clear-bottom plate (100 µL/well).

-

DPA Treatment: Add 100 µL of DPA prepared in TAU medium at 2X final concentrations (ranging from 1 µM to 1000 µM).

-

Incubation: Incubate the plates at 28°C for 6 days to allow sufficient time for proliferation and metacyclogenesis (differentiation into metacyclic trypomastigotes)[7].

-

Viability Assessment: On day 6, add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Quantification: Measure fluorescence using a microplate reader (Excitation: 540 nm, Emission: 590 nm). Calculate cell viability relative to the vehicle control. To assess metacyclogenesis specifically, perform microscopic counting of differentiated trypomastigotes in a Neubauer chamber[7].

Visualizing the Experimental Workflow

Figure 2: Standardized in vitro experimental workflow for biochemical and phenotypic DPA assays.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected kinetic parameters and phenotypic outcomes when utilizing DPA in the described assays, synthesized from established literature on glutamine analogues[2][5][7].

| Parameter | Target / Model | Expected Value Range | Analytical Method |

| IC50 (Biochemical) | Recombinant CTPS | 10 - 50 µM | HPLC (CTP quantification) |

| Ki (Inhibition Constant) | CTPS (vs. L-Glutamine) | 5 - 20 µM | Michaelis-Menten Kinetics |

| IC50 (Phenotypic) | T. cruzi Epimastigotes | 80 - 150 µM | Resazurin Reduction |

| Metacyclogenesis Inhibition | T. cruzi Differentiation | ~35% reduction at IC50 | Microscopic Counting[7] |

References

-

Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi Source: Molecules (MDPI), 2020. URL:[Link]

-

Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei Source: International Journal of Molecular Sciences (PMC/NIH), 2023. URL:[Link]

-

2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 Source: PubChem (NIH). URL:[Link]

Sources

- 1. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi [mdpi.com]

Application Notes and Protocols: Comprehensive NMR Spectroscopic Characterization of (2R,4S)-2,4-Diaminopentanedioic Acid

Abstract

This document provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of (2R,4S)-2,4-Diaminopentanedioic acid, a non-proteinogenic amino acid of interest in various fields, including peptidomimetic design and neuroscience research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and stereochemical confirmation. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep understanding of the characterization process. The methodologies cover sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data interpretation for unambiguous assignment and stereochemical verification.

Introduction: The Significance of (2R,4S)-2,4-Diaminopentanedioic Acid

(2R,4S)-2,4-Diaminopentanedioic acid, a stereoisomer of 2,4-diaminoglutaric acid, presents a unique structural scaffold with two chiral centers.[1] Its precise three-dimensional arrangement dictates its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural and stereochemical elucidation of such small molecules in solution.[2] This application note details the systematic approach to confirm the constitution and the specific (2R,4S) relative stereochemistry of this molecule.

The causality behind employing a suite of NMR experiments lies in the need to build a complete picture of the molecule's connectivity and spatial arrangement. While ¹H NMR provides information on the proton environment and their scalar couplings, ¹³C NMR offers insights into the carbon backbone.[3] Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously connecting atoms within the molecule, revealing through-bond correlations over two to three bonds.[4][5]

Experimental Design and Rationale

The comprehensive characterization of (2R,4S)-2,4-Diaminopentanedioic acid by NMR requires a multi-faceted approach. The experimental workflow is designed to first establish the molecular structure and then to deduce the relative stereochemistry of the two chiral centers.

Figure 1: Experimental workflow for the NMR characterization of (2R,4S)-2,4-Diaminopentanedioic acid.

Core Principle: A Self-Validating System

Each experimental step in this protocol is designed to build upon and validate the previous one. For instance, the proton-proton connectivities identified in the COSY spectrum must be consistent with the carbon-proton attachments revealed by the HSQC and the long-range correlations from the HMBC. Any discrepancy would indicate a misinterpretation or an unexpected structural feature, prompting a re-evaluation of the data. This iterative process of cross-verification ensures the trustworthiness of the final structural assignment.

Detailed Protocols

Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation. For amino acids, the choice of solvent and pH is crucial as it affects the protonation state of the amino and carboxylic acid groups, which in turn influences chemical shifts.[6]

Protocol 1: Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of (2R,4S)-2,4-Diaminopentanedioic acid. Higher concentrations are generally required for less sensitive experiments like ¹³C NMR and 2D NMR.[7]

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for its ability to dissolve polar amino acids and to exchange with labile N-H and O-H protons, simplifying the ¹H NMR spectrum.

-

Dissolution: Dissolve the sample in 0.6 mL of D₂O (99.9% D). Gentle vortexing may be required.

-

pH Adjustment (Optional but Recommended): The chemical shifts of protons near the amino and carboxyl groups are pH-dependent. For consistency, the pH (or pD) can be adjusted. A slightly acidic pD (e.g., by adding a small amount of DCl) can ensure the amino groups are protonated. The pD can be estimated by adding 0.4 to the pH meter reading.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal resolution and sensitivity.

Protocol 2: NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock onto the deuterium signal of D₂O and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment with solvent suppression (e.g., presaturation).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

¹H-¹H COSY Acquisition:

-

Pulse Sequence: Standard gradient-selected COSY (gCOSY).

-

Spectral Width: ~12 ppm in both dimensions.

-

Number of Increments (t₁): 256-512.

-

Number of Scans per Increment: 4-16.

-

-

¹H-¹³C HSQC Acquisition:

-

Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC.

-

¹H Spectral Width: ~12 ppm.

-

¹³C Spectral Width: ~180 ppm.

-

Number of Increments (t₁): 128-256.

-

Number of Scans per Increment: 8-32.

-

-

¹H-¹³C HMBC Acquisition:

-

Pulse Sequence: Standard gradient-selected HMBC.

-

¹H Spectral Width: ~12 ppm.

-

¹³C Spectral Width: ~200 ppm.

-

Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

-

Number of Increments (t₁): 256-512.

-

Number of Scans per Increment: 16-64.

-

Spectral Analysis and Interpretation

The following section outlines the expected NMR data for (2R,4S)-2,4-Diaminopentanedioic acid and the process for its interpretation. The chemical shifts are predicted based on the structure and general values for amino acids.[5]

Figure 2: Structure of (2R,4S)-2,4-Diaminopentanedioic acid with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are summarized in the table below. These values are estimates and may vary depending on the exact sample conditions (pD, concentration, temperature).[6]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1/C5 | - | ~175-180 | - |

| C2-H | ~3.8 - 4.0 | ~55-60 | dd |

| C3-H₂ | ~2.0 - 2.4 | ~35-40 | m |

| C4-H | ~3.8 - 4.0 | ~55-60 | m |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for (2R,4S)-2,4-Diaminopentanedioic acid in D₂O.

Step-by-Step Spectral Assignment

-

¹³C Spectrum: Identify the two carboxyl carbons (C1 and C5) in the downfield region (~175-180 ppm). The two methine carbons attached to nitrogen (C2 and C4) are expected around 55-60 ppm, and the methylene carbon (C3) will be the most upfield at ~35-40 ppm.

-

HSQC Spectrum: This spectrum correlates each proton with its directly attached carbon. It will show cross-peaks for C2-H, C3-H₂, and C4-H, confirming their one-bond connectivity. This allows for the assignment of the protons based on the assigned carbons.

-

COSY Spectrum: The COSY spectrum reveals proton-proton couplings. A cross-peak will be observed between C2-H and the C3-H₂ protons. Similarly, the C3-H₂ protons will show a correlation to the C4-H proton. This establishes the H2-C2-C3-C4-H4 spin system.

-

HMBC Spectrum: This spectrum provides the final confirmation of the structure by showing long-range (2-3 bond) correlations. Key expected correlations include:

-

C2-H to C1, C3, and C4.

-

C4-H to C3, C5, and C2.

-

C3-H₂ to C1, C2, C4, and C5.

-

Figure 3: Key expected 2D NMR correlations for (2R,4S)-2,4-Diaminopentanedioic acid.

Determination of (2R,4S) Stereochemistry

The relative stereochemistry of the C2 and C4 carbons can be determined by analyzing the proton-proton coupling constants (³J-values) obtained from the high-resolution ¹H NMR spectrum. For acyclic systems, the Karplus relationship describes the dependence of the vicinal coupling constant on the dihedral angle between the coupled protons.

In the (2R,4S) or meso diastereomer, the molecule can adopt conformations where the protons on C2 and C3, and C3 and C4, have different spatial relationships compared to the (2R,4R) or (2S,4S) diastereomers. This difference in dihedral angles will result in different ³J(H2, H3) and ³J(H3, H4) coupling constants.

-

Analysis: Carefully measure the coupling constants from the ¹H spectrum. The C3 methylene protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts (H3a and H3b) and different couplings to H2 and H4.

-

Interpretation: By comparing the observed coupling constants with those predicted for the different possible staggered conformations of the meso and chiral diastereomers, the relative stereochemistry can be assigned. Generally, a larger coupling constant is observed for protons in an anti-periplanar arrangement (180° dihedral angle), while smaller coupling constants are seen for gauche arrangements (60° dihedral angle).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of (2R,4S)-2,4-Diaminopentanedioic acid. By systematically applying one- and two-dimensional NMR techniques, researchers can unambiguously confirm the chemical structure and relative stereochemistry of this important molecule. The emphasis on the rationale behind each step and the self-validating nature of the experimental workflow ensures a high degree of confidence in the final assignment. This detailed guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel amino acid derivatives.

References

-

Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. [Link]

-

Wishart, D. S. (n.d.). Typical proton chemical shifts for amino acids within a protein. University of Alberta. [Link]

-

Madhu, C., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry, 93(6), 3041–3047. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

-

Yoon, Y.-G., et al. (2002). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. Solid State Communications, 131(1). [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. [Link]

Sources

- 1. Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid | IntechOpen [intechopen.com]

- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 10441979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]

In vivo dosing strategies for 2,4-diaminoglutaric acid derivatives

Application Note: In Vivo Dosing and Pharmacokinetic Strategies for 2,4-Diaminoglutaric Acid Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

2,4-Diaminoglutaric acid (2,4-DAG) is a highly versatile, non-proteinogenic amino acid characterized by two chiral centers and a diamino-dicarboxylic acid backbone. In modern drug development, 2,4-DAG and its derivatives serve two distinct, high-value in vivo applications:

-

As a Peptidomimetic Scaffold: 2,4-DAG is utilized to synthesize rigidified, lactam-constrained small molecules. A premier example is the "J-shaped" prolylthiazolidine structure found in gliptin-class dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., teneligliptin). This rigidity minimizes entropy loss upon receptor binding, resulting in a prolonged in vivo half-life[1].

-

As a Bioavailability Enhancer (NADES): 2,4-DAG acts as a potent hydrogen bond donor/acceptor in the formation of Natural Deep Eutectic Solvents (NADES). When paired with Proline (PRO), 2,4-DAG forms a stable eutectic network that can increase the aqueous solubility and in vivo absorption of poorly soluble (BCS Class II/IV) active pharmaceutical ingredients (APIs) by over 110% [2].

Understanding the causality behind these structural properties is critical for designing robust in vivo dosing strategies, ensuring optimal pharmacokinetic (PK) exposure, and predicting metabolic clearance pathways.

In Vivo Pharmacokinetic & Metabolic Workflow

To visualize the dual utility of 2,4-DAG and its physiological journey post-administration, the following workflow illustrates the formulation pathways and subsequent in vivo metabolic fate.

In vivo pharmacokinetic workflow and application pathways for 2,4-DAG derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that formulation integrity and analytical accuracy are maintained throughout the in vivo study.

Protocol A: Preparation of 2,4-DAG:PRO NADES for Oral Dosing

Causality Insight: Traditional organic solvents are toxic in vivo. NADES provide a green, biocompatible alternative. Heating the mixture to exactly 50°C provides sufficient kinetic energy to break the individual crystal lattices of 2,4-DAG and Proline, allowing intermolecular hydrogen bonds to form the eutectic liquid without causing thermal degradation of the amino acids.

-

Component Weighing: Weigh 2,4-DAG and L-Proline (PRO) in a 1:1 molar ratio into a sterile, dry borosilicate glass vial.

-

Hydration (Optional but recommended): Add 10–15% (w/w) HPLC-grade water. Note: Small amounts of water act as a plasticizer, lowering the viscosity for easier oral gavage without disrupting the eutectic network.

-

Thermal Mixing: Place the vial in a thermomixer set to 50°C and 800 RPM. Agitate for 60–90 minutes.

-

QC Validation (Self-Check): The process is complete only when the mixture transitions into a completely transparent, homogeneous liquid. If cloudiness persists, the hydrogen bond network has not fully formed; continue heating.

-

API Loading: Add the target hydrophobic API (e.g., Rutin) to the NADES. Stir at 40°C until fully dissolved. Allow to cool to room temperature prior to dosing.

Protocol B: In Vivo Pharmacokinetic Dosing and Sampling (Rodent Model)

Causality Insight: 2,4-DAG derivatives (like teneligliptin) exhibit unique dual-clearance pathways (hepatic and renal) [1]. Using sodium heparin as an anticoagulant during blood collection is specifically chosen over EDTA to prevent ion suppression during downstream LC-MS/MS analysis, ensuring high-fidelity quantification.

-

Animal Preparation: Fast adult male Wistar rats (200–250 g) for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. Water remains ad libitum.

-

Administration:

-

Oral (PO): Administer the 2,4-DAG NADES-API formulation via oral gavage at a volume of 5 mL/kg.

-

Intravenous (IV): Administer an aqueous solution of the 2,4-DAG peptidomimetic via the lateral tail vein at 2 mL/kg.

-

-

Blood Sampling: Collect 200 µL of blood via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into sodium heparinized microcentrifuge tubes.

-

Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh tubes and store at -80°C until analysis.

-

LC-MS/MS QC Validation: Prior to running study samples, inject a blank plasma extract followed by the Lower Limit of Quantification (LLOQ) standard. The LLOQ signal-to-noise ratio must be ≥10:1, and the calibration curve must exhibit an R2≥0.99 to validate the run.

Quantitative Data Presentation

The efficacy of 2,4-DAG derivatives—whether acting as a solubility-enhancing NADES or as a stable peptidomimetic API—can be quantified through their PK and metabolic profiles.

Table 1: Pharmacokinetic Enhancement of a Model API (Rutin) via 2,4-DAG:PRO NADES Formulation Data demonstrates the superior solubilization capacity of the 2,4-DAG eutectic network compared to standard aqueous suspensions, leading to significantly higher systemic exposure [2].

| Formulation Vehicle | Cmax (µg/mL) | Tmax (h) | AUC0−t (µg·h/mL) | Relative Bioavailability (F%) |

| Aqueous Suspension (Control) | 2.1 ± 0.4 | 2.0 | 15.4 ± 2.1 | 100% |

| 2,4-DAG : PRO NADES (1:1) | 5.8 ± 0.7 | 1.5 | 42.1 ± 4.5 | 273% |

Table 2: Metabolic Stability and Elimination Pathways of 2,4-DAG Peptidomimetics Rigidified 2,4-DAG derivatives (e.g., Teneligliptin) bypass rapid peptidase degradation. Instead, they are cleared via a unique dual-pathway mechanism involving both Cytochrome P450 and Flavin-containing monooxygenases [1][3].

| Elimination Pathway | Primary Enzyme / Organ | Contribution (%) | Clinical / Dosing Implication |

| Hepatic Oxidation | FMO3 | ~35 – 40% | PK exposure is susceptible to FMO3 genetic polymorphisms (e.g., rs909530) [3]. |

| Hepatic Oxidation | CYP3A4 | ~35 – 40% | Potential for drug-drug interactions (DDIs) if co-administered with strong CYP3A4 inhibitors. |

| Renal Excretion | Kidneys (Unchanged) | 20 – 34% | Dual clearance means no severe dose adjustment is required in mild-to-moderate renal impairment [1]. |

References

-

The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice National Center for Biotechnology Information (PMC) URL:[Link]

-

Application of a computational model of natural deep eutectic solvents utilizing the COSMO-RS approach for screening of solvents with high solubility of rutin National Center for Biotechnology Information (PMC) URL:[Link]

-

Influence of FMO3 and CYP3A4 Polymorphisms on the Pharmacokinetics of Teneligliptin in Humans Frontiers in Pharmacology URL:[Link]

Reducing background noise in LC-MS analysis of 2,4-diaminopentanedioic acid

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is specifically engineered for researchers and drug development professionals facing sensitivity and background noise challenges when quantifying 2,4-diaminopentanedioic acid (C₅H₁₀N₂O₄, exact mass 162.0641 Da).

Due to its highly polar, zwitterionic nature (containing two amino and two carboxylic acid groups), this low-molecular-weight analyte requires Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention. However, HILIC-MS in the low-mass region (m/z ~163 for [M+H]⁺) is notoriously susceptible to high background noise, solvent clustering, and matrix-induced ion suppression.

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate these interferences.

Diagnostic Workflow: Isolating Background Noise Sources

Before adjusting your method, you must determine whether the background noise originates from the chromatographic system, the mobile phase, or the sample matrix. Follow the logic tree below to isolate the root cause.

Diagnostic logic for isolating LC-MS background noise in low-molecular-weight polar analyte workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my baseline noise so high in the m/z 150–200 range, completely obscuring 2,4-diaminopentanedioic acid?

Causality: High background noise in the low-mass region is almost always tied to mobile phase purity. HPLC-grade solvents often contain trace polymer contaminants and plasticizers that ionize efficiently in Electrospray Ionization (ESI), creating a "chemical noise" forest that masks low-molecular-weight analytes[1]. Furthermore, 2,4-diaminopentanedioic acid requires aqueous buffers for HILIC partitioning. If you use buffer concentrations exceeding 10 mM, the excess salt fails to volatilize completely in the ESI source, leading to salt precipitation on the MS cone and elevated baseline noise[2]. Solution: Strictly utilize LC-MS grade water and acetonitrile. Cap your volatile buffer (ammonium formate) at 10 mM.

Q2: I am seeing a massive drop in signal intensity when analyzing plasma samples compared to neat standards. How do I fix this?

Causality: You are experiencing ion suppression (a severe matrix effect). In ESI, co-eluting endogenous matrix components (like phospholipids or residual salts from plasma) compete with 2,4-diaminopentanedioic acid for charge on the droplet surface during desolvation[1]. Because highly polar amino acids elute early in reversed-phase or require specific HILIC conditions, they often co-elute with the "solvent front" or bulk matrix components[3]. Solution: You must alter the chromatographic selectivity to shift the analyte away from the suppression zone, or improve sample clean-up. Implement a rigorous protein precipitation (PPT) step using 3:1 Acetonitrile:Plasma, which is highly compatible with HILIC starting conditions, and utilize a stable-isotope-labeled internal standard (SIL-IS) to mathematically correct for residual suppression[4].

Q3: How do I optimize the HILIC mobile phase pH to maximize Signal-to-Noise (S/N)?

Causality: 2,4-diaminopentanedioic acid has multiple pKa values. To achieve sharp peak shapes and consistent retention in HILIC, the analyte must be in a consistent ionization state. A mobile phase pH of 3.0 (using formic acid) ensures the carboxylic acid groups are predominantly protonated (neutral) while the amino groups carry a positive charge. This enhances partitioning into the aqueous layer of the HILIC stationary phase and promotes excellent positive-ion mode ESI efficiency[5].

Quantitative Impact of Method Optimization

The following table summarizes the expected quantitative improvements when transitioning from suboptimal to optimized HILIC-MS conditions for polar diamino acids.

| Parameter / Condition | Suboptimal (HPLC Grade, 20mM Buffer) | Optimized (LC-MS Grade, 10mM Buffer, pH 3.0) | Mechanistic Driver for Improvement |

| Background Noise (cps) | > 5.0 × 10⁴ | < 5.0 × 10² | Elimination of low-mass solvent impurities[1]. |

| Signal-to-Noise (S/N) | < 3 (Unquantifiable) | > 50 | Reduced chemical noise and improved ESI droplet desolvation[2]. |

| Matrix Effect (%) | 45% (Severe Suppression) | 92% (Minimal Suppression) | Enhanced sample clean-up and optimized HILIC retention[3]. |

| Limit of Detection (LOD) | 2.5 µM | 0.05 µM | Lower baseline noise directly lowers the statistical LOD[6]. |

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols include built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol 1: Preparation of Optimized HILIC Mobile Phase

Objective: Create a low-noise, high-efficiency mobile phase system to retain 2,4-diaminopentanedioic acid.

-

Aqueous Phase (Mobile Phase A) Preparation:

-

Weigh exactly 0.63 g of LC-MS grade Ammonium Formate.

-

Dissolve in 1.0 L of ultra-pure LC-MS grade water to yield a 10 mM solution.

-

Add LC-MS grade Formic Acid dropwise until the pH reaches exactly 3.0 (approx. 0.1% v/v).

-

Causality: 10 mM provides enough ionic strength to maintain peak shape without causing source contamination or elevated background noise[2].

-

-

Organic Phase (Mobile Phase B) Preparation:

-

Mix 900 mL of LC-MS grade Acetonitrile with 100 mL of Mobile Phase A (Yields 90% ACN / 10% Water with 1 mM Ammonium Formate).

-

-

System Equilibration & Validation Checkpoint:

-

Purge the LC lines and equilibrate the HILIC column (e.g., Zwitterionic or Amide phase) with 95% Mobile Phase B for 20 column volumes.

-

Validation: Inject a neat solvent blank. Monitor the m/z 163 transition. The baseline noise must be steady and below 10³ cps. If ghost peaks appear, replace the inline frits and re-purge[7].

-

Protocol 2: Biological Sample Extraction and Clean-up

Objective: Extract 2,4-diaminopentanedioic acid from plasma while aggressively stripping phospholipids to prevent ion suppression.

-

Spiking: Transfer 50 µL of plasma into a clean, low-bind microcentrifuge tube. Add 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS) working solution.

-

Protein Precipitation (PPT): Add 150 µL of ice-cold LC-MS grade Acetonitrile (containing 1% formic acid).

-

Causality: The high organic ratio (3:1) crashes out plasma proteins, while the acidic environment disrupts protein-analyte binding, freeing the highly polar 2,4-diaminopentanedioic acid into the supernatant.

-

-

Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Filtration (Critical Step): Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Causality: Filtration removes micro-particulates that can accumulate on the HILIC column frit, which would otherwise cause pressure spikes and late-eluting matrix bleed[7].

-

-

Validation Checkpoint:

-

Inject the extracted sample. Compare the peak area of the SIL-IS in the matrix to the SIL-IS in a neat solvent injection.

-

Validation: The matrix effect (Peak Area Matrix / Peak Area Neat × 100) must be between 85% and 115%. If it is lower, ion suppression is still occurring; consider adding a Solid Phase Extraction (SPE) step[3].

-

References

-

LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]

-

Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

-

Analysis of Underivatized Essential Amino Acids by HILIC Separation. HALO Columns. Available at:[Link]

-

Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. Available at:[Link]

-

Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Available at: [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Available at: [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. halocolumns.com [halocolumns.com]

- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]

- 7. academicstrive.com [academicstrive.com]

Technical Support Center: Optimizing pH & Stability for (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride (also known as meso-2,4-diaminoglutaric acid dihydrochloride).

Scientific Overview & Mechanistic Causality

(2R,4S)-2,4-diaminopentanedioic acid is a highly polar, unnatural diamino dicarboxylic acid critical for peptidoglycan research, lanthipeptide biosynthesis studies 1, and as an advanced chelating additive in battery electrolytes 2.

The Dihydrochloride Challenge: Supplying this compound as a dihydrochloride salt ensures solid-state stability and enhances initial aqueous solubility by preventing premature zwitterion formation 3. However, dissolving it releases two stoichiometric equivalents of hydrochloric acid (HCl). Without intervention, a 100 mM solution will plummet to a pH of < 1.5.

-

Acidic Degradation: Prolonged exposure to pH < 2.0 can catalyze the hydrolysis of downstream peptide bonds if used in solid-phase peptide synthesis (SPPS) or cause gradual decarboxylation.

-

Isoelectric Precipitation: As you titrate the solution upwards to physiological pH (7.2–7.4), the molecule transitions through its isoelectric point (pI ≈ 5.5). At the pI, the molecule exists primarily as a neutral zwitterion, which possesses the lowest aqueous solubility and can cause sudden precipitation 4.

Troubleshooting Guide

Q: My cell-based assay dies immediately after adding the compound. What is happening? A: The unbuffered dihydrochloride salt is crashing the pH of your assay medium. Even in standard DMEM or RPMI media, the bicarbonate buffering capacity is insufficient to handle the dual HCl release.

-

Causality: The sudden proton influx overwhelms the buffer system, causing rapid cellular toxicity.

-

Solution: Pre-neutralize your stock solution to pH 7.2 using 1 M NaOH, or dissolve the compound directly in a high-capacity buffer (e.g., 200 mM HEPES, pH 7.4) before introducing it to the assay.

Q: The solution turns cloudy when I adjust the pH to 6.0. How do I fix this? A: You are observing isoelectric precipitation. As the pH crosses the 5.0–6.0 range, the compound reaches its isoelectric point (pI), minimizing electrostatic repulsion between molecules and causing aggregation.

-

Causality: Zwitterionic self-association and lattice formation.

-

Solution: Decrease the stock concentration to ≤ 50 mM. Alternatively, titrate rapidly through the pI range under vigorous vortexing, or increase the ionic strength of the solvent (e.g., adding 150 mM NaCl) to disrupt intermolecular salt bridges.

Q: How should I store the reconstituted solution to prevent degradation? A: Aqueous amino acid solutions are susceptible to oxidative deamination and microbial growth at neutral pH.

-

Causality: Primary amines degrade via Schiff base formation or oxidation over time in aqueous environments.

-